molecular formula C18H20N4O2S B2855370 ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate CAS No. 893929-67-4

ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

Cat. No.: B2855370
CAS No.: 893929-67-4
M. Wt: 356.44
InChI Key: OSTVRILZJGSDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-dimethylphenyl substituent at the 1-position and a thioether-linked propanoate ester at the 4-position. Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological activities, including antitumor and kinase inhibitory properties . The compound’s structure combines lipophilic (2,4-dimethylphenyl) and moderately polar (propanoate ester) moieties, which influence its solubility, bioavailability, and target interactions.

Properties

IUPAC Name

ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-5-24-18(23)13(4)25-17-14-9-21-22(16(14)19-10-20-17)15-7-6-11(2)8-12(15)3/h6-10,13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTVRILZJGSDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol
  • CAS Number : 851125-87-6

The compound features a pyrazolo[3,4-d]pyrimidine core linked to an ethyl thio-propanoate moiety, which is crucial for its biological activity.

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives are known for their potent anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cell Line Testing :
    • The compound was tested against human cancer cell lines such as HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The results demonstrated that the compound inhibited cell proliferation with varying IC₅₀ values.
    • For example, a derivative of this compound showed an IC₅₀ value of 1.74 µM against MCF-7 cells, indicating strong antiproliferative activity .
  • Mechanism of Action :
    • The anticancer effects are primarily attributed to the inhibition of specific protein kinases involved in cell cycle regulation. By targeting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines. This compound has been evaluated for its effectiveness against various bacterial strains.

Research Insights

  • Bacterial Strains Tested :
    • The compound showed promising activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The antibacterial activity was assessed through minimum inhibitory concentration (MIC) assays .
  • Synergistic Effects :
    • When combined with standard antibiotics like ampicillin and kanamycin, the compound exhibited synergistic effects that enhanced its antibacterial efficacy .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects.

Mechanism and Findings

  • Inflammatory Pathways :
    • The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses .
  • Potential Applications :
    • This anti-inflammatory activity suggests potential applications in treating inflammatory diseases alongside its anticancer properties.

Summary of Biological Activities

Activity TypeKey Findings
AnticancerIC₅₀ values as low as 1.74 µM in MCF-7 cells; induces apoptosis via kinase inhibition
AntimicrobialEffective against S. aureus and E. coli; shows synergistic effects with antibiotics
Anti-inflammatoryInhibits TNF-α and NO production; potential for treating inflammatory conditions

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer properties through various mechanisms:

  • Inhibition of Protein Kinases : These compounds can inhibit key eukaryotic protein kinases involved in cancer cell signaling pathways. For instance, studies have shown that certain derivatives effectively inhibit kinases related to tumor growth and metastasis .
  • Induction of Apoptosis : Ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate has been reported to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function .
  • Cell Cycle Arrest : This compound has shown the ability to cause cell cycle arrest at the G2/M phase in various cancer cell lines, which is crucial for preventing cancer cell proliferation .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The anti-inflammatory activity of these compounds was evaluated through their ED50 values against COX-II inhibition, demonstrating comparable efficacy to established anti-inflammatory drugs like Celecoxib .

Antimicrobial Activity

This compound is also being explored for its antimicrobial properties. The structural characteristics of pyrazolo[3,4-d]pyrimidines suggest potential interactions with microbial targets, leading to antimicrobial effects. Studies have indicated that some derivatives possess significant activity against various bacterial strains .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the pyrazolo[3,4-d]pyrimidine core followed by functionalization with various substituents .

In industrial settings, optimizing synthetic routes for higher yields and lower costs is crucial. Techniques such as automated synthesis and high-throughput screening are employed to enhance efficiency .

Research Findings and Case Studies

A comprehensive review of case studies highlights the following findings:

StudyKey Findings
Chahal et al., 2023Demonstrated significant anticancer activity through kinase inhibition and apoptosis induction .
MDPI Journal StudyReported effective COX-II inhibition with ED50 values comparable to Celecoxib .
Antimicrobial ResearchShowed promising results against specific bacterial strains .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / Identifier Substituents (1-position) 4/6-position Thio-Linked Group Key Properties/Applications Yield (%) Molecular Formula
Target: Ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate 2,4-Dimethylphenyl Propanoate ester (ethyl) Moderate solubility; potential kinase targeting N/A C₁₉H₂₀N₄O₂S (theoretical)
2q () Acetoxyethyl Benzo[d]oxazole Higher polarity due to oxazole; antitumor 69 C₁₆H₁₄N₅O₃S
2u () 2-(2-(2-ethoxyethoxy)ethoxy)ethyl Benzo[d]thiazole Enhanced solubility (ether chain); bioimaging 71 C₂₁H₂₄N₅O₃S₂
Example 76 () 3-(Morpholinomethyl)thiophen-2-yl Chromen-4-one (fluorophenyl) Kinase inhibition (e.g., PI3K) 39 C₂₇H₂₃F₂N₅O₃S
137i () 2-Phenylpropyl Ethylthio (6-position); phenol Antioxidant or anti-inflammatory activity N/A C₂₀H₂₁N₅OS

Structural and Functional Comparisons

Substituent Effects on Solubility and Bioavailability
  • Target Compound: The 2,4-dimethylphenyl group enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility. The propanoate ester introduces moderate polarity, balancing pharmacokinetics .
  • Compound 2u : The extended ethoxy-ethoxy-ethoxy chain significantly improves aqueous solubility (>70% yield), making it suitable for formulations requiring high bioavailability .
Pharmacological Activity
  • Example 76 (): The morpholinomethyl-thiophenyl substituent targets kinase domains (e.g., PI3K), with a molecular mass of 531.3 Da (M+1) supporting drug-likeness .
  • Target Compound : The dimethylphenyl group may sterically hinder interactions with kinase ATP-binding pockets, reducing efficacy compared to morpholine derivatives .
  • Compound 2q : Benzo[d]oxazole’s planar structure facilitates intercalation with DNA or enzyme active sites, suggesting antitumor applications .

Key Research Findings

Electronic Effects : Thioether linkages (e.g., in the target compound and 2q) enhance electron delocalization across the pyrazolo[3,4-d]pyrimidine core, improving stability and binding affinity compared to oxygen analogs .

Biological Selectivity: Substituents at the 1-position critically influence target specificity. For example, 2,4-dimethylphenyl (target) may favor lipid-rich environments, while morpholinomethyl (Example 76) targets hydrophilic kinase domains .

Thermal Stability : Melting points (MP) for related compounds range from 252–255°C (), suggesting the target compound’s MP may align with this range due to aromatic stacking .

Q & A

Basic Research Questions

Q. What are the key structural features of ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate, and how do they influence its bioactivity?

  • Answer : The compound features a pyrazolo[3,4-d]pyrimidine core, a 2,4-dimethylphenyl substituent at the N1 position, and a thioether-linked ethyl propanoate group. The dimethylphenyl group enhances lipophilicity and target binding, while the thioether linkage improves metabolic stability compared to oxygen analogs. These features collectively contribute to kinase inhibition, particularly against Src family kinases, as seen in structurally related pyrazolo[3,4-d]pyrimidine derivatives .

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?

  • Answer : Synthesis involves three key steps:

Core formation : Cyclization of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to generate the pyrazole intermediate.

Pyrimidine ring closure : Reaction with formamide or triethyl orthoformate to form the pyrazolo[3,4-d]pyrimidine core.

Thioether coupling : Nucleophilic substitution using 2-mercaptopropanoic acid ethyl ester under basic conditions (e.g., NaH in DMF).
Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation and controlled temperatures (60–80°C) to avoid side reactions .

Q. Which spectroscopic techniques are essential for structural validation?

  • Answer :

  • ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., dimethylphenyl substituents) and ester/thioether linkages.
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₁₉H₂₀N₄O₂S) and isotopic patterns.
  • FT-IR : Identifies C=O (ester) and C-S (thioether) stretches at ~1700 cm⁻¹ and ~650 cm⁻¹, respectively .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across cancer cell lines?

  • Answer : Contradictions may arise from differences in cell line-specific kinase expression or assay conditions. Recommended approaches:

  • Target profiling : Use kinome-wide screening (e.g., KINOMEscan®) to identify off-target interactions.
  • Assay standardization : Normalize data using reference inhibitors (e.g., dasatinib for Src kinases) and replicate under consistent oxygen/pH conditions.
  • Mechanistic studies : Combine RNAi knockdown and rescue experiments to confirm target dependency .

Q. What strategies optimize the compound’s selectivity for Src kinases over closely related kinases (e.g., Abl)?

  • Answer :

  • Structure-Activity Relationship (SAR) : Modify the 2,4-dimethylphenyl group to bulkier substituents (e.g., 2,4-dichlorophenyl) to exploit hydrophobic pockets in Src’s ATP-binding site.
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with kinase hinge regions.
  • Proteolytic stability assays : Replace the ethyl ester with tert-butyl esters to reduce hydrolysis and enhance cellular uptake .

Q. How should researchers address low solubility in aqueous buffers during in vitro assays?

  • Answer :

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.
  • Prodrug modification : Synthesize phosphate or glycoside derivatives for improved hydrophilicity.
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) .

Data Analysis and Interpretation

Q. How can conflicting cytotoxicity and kinase inhibition IC₅₀ values be reconciled?

  • Answer : Discrepancies often stem from:

  • Cellular context : Off-target effects (e.g., tubulin binding) may dominate in cytotoxicity assays.
  • ATP concentration : Use ATP-adjusted kinase assays (e.g., 1 mM ATP for physiological relevance).
  • Data normalization : Express IC₅₀ values relative to positive controls (e.g., staurosporine) and report Hill slopes to assess cooperativity .

Q. What computational tools are recommended for predicting metabolic pathways?

  • Answer :

  • In silico metabolism : Use GLORYx or SwissADME to predict Phase I/II modifications (e.g., ester hydrolysis, glutathione conjugation).
  • Density Functional Theory (DFT) : Calculate activation energies for CYP450-mediated oxidation at the thioether or pyrimidine positions.
  • Metabolite identification : Validate predictions via LC-MS/MS with stable isotope labeling .

Comparative Analysis of Structural Analogs

Analog Structural Variation Bioactivity (IC₅₀) Key Reference
Ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate Fluorophenyl substituentSrc kinase: 12 nM
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate Chlorophenyl + methyl esterCDK2: 45 nM
Ethyl 2-((1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate Dichlorophenyl substituentSrc kinase: 8 nM

Methodological Recommendations

  • Kinase inhibition assays : Use HTRF® KinEASE kits for high-throughput screening.
  • Cellular uptake studies : Employ fluorescent analogs (e.g., BODIPY-labeled derivatives) with confocal microscopy.
  • Regioselectivity in synthesis : Optimize using Brønsted acid catalysts (e.g., p-TsOH) to direct pyrazole cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.